molecular formula C7H2Cl5N B14742129 (2,4,5-Trichlorophenyl)carbonimidoyl CAS No. 2666-67-3

(2,4,5-Trichlorophenyl)carbonimidoyl

Cat. No.: B14742129
CAS No.: 2666-67-3
M. Wt: 277.4 g/mol
InChI Key: CIOQIEHXTOMASU-UHFFFAOYSA-N
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Description

(2,4,5-Trichlorophenyl)carbonimidoyl is an organochlorine compound featuring a carbonimidoyl group (-C(=NH)-) attached to a 2,4,5-trichlorophenyl moiety. The trichlorophenyl group consists of a benzene ring substituted with chlorine atoms at the 2-, 4-, and 5-positions, imparting significant electron-withdrawing effects and influencing reactivity.

Properties

CAS No.

2666-67-3

Molecular Formula

C7H2Cl5N

Molecular Weight

277.4 g/mol

IUPAC Name

1,1-dichloro-N-(2,4,5-trichlorophenyl)methanimine

InChI

InChI=1S/C7H2Cl5N/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2H

InChI Key

CIOQIEHXTOMASU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)N=C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4,5-Trichlorophenyl)carbonimidoyl typically involves the reaction of 2,4,5-trichlorophenyl isocyanate with suitable reagents under controlled conditions. One common method includes the use of palladium-catalyzed carbonylation reactions, which are efficient and yield high purity products . The reaction conditions often involve the use of carbon monoxide surrogates to avoid the direct handling of toxic CO gas .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: (2,4,5-Trichlorophenyl)carbonimidoyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichlorophenyl oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences among (2,4,5-Trichlorophenyl)carbonimidoyl and structurally related compounds:

Compound Name Structure Functional Group Molecular Formula Molar Mass (g/mol) Applications/Context
This compound Cl₃C₆H₂-C(=NH)- Carbonimidoyl (-C(=NH)-) C₇H₄Cl₃N ~226.47 Synthetic intermediate (inferred)
2,4,5-Trichlorophenol Cl₃C₆H₂-OH Phenolic (-OH) C₆H₃Cl₃O 197.45 Disinfection byproduct, herbicide
Propiconazole Dichlorophenyl + triazole ring Triazole C₁₅H₁₇Cl₂N₃O₂ 342.22 Agricultural fungicide
4-(2,4,5-Trichlorophenyl)-1,3-thiazol-2-amine Cl₃C₆H₂-thiazole-NH₂ Thiazole-amine C₉H₅Cl₃N₂S 279.57 Pharmaceutical/agrochemical intermediate

Reactivity and Environmental Behavior

  • Chlorinated Phenyl Derivatives: 2,4,5-Trichlorophenol and 2,4,5-Trichloroacetic Acid (): These compounds exhibit higher polarity due to hydroxyl (-OH) or carboxyl (-COOH) groups, increasing water solubility and environmental mobility. Their persistence in groundwater is linked to slow degradation of chlorinated aromatics . Reduced polarity compared to phenolic derivatives could lower water solubility, favoring bioaccumulation.
  • Dichlorophenyl Pesticides (e.g., Propiconazole) :

    • Dichlorophenyl (2,4-di-Cl) substitution reduces steric hindrance compared to trichlorophenyl analogs, possibly improving binding to fungal cytochrome P450 enzymes. The triazole ring facilitates metal coordination, a key mechanism in fungicidal activity.
  • Thiazole Derivatives :

    • The thiazole ring in 4-(2,4,5-Trichlorophenyl)-1,3-thiazol-2-amine introduces sulfur-based π-electron delocalization, enhancing stability. The amine group (-NH₂) enables hydrogen bonding, critical for biological interactions in drug design.

Toxicity and Environmental Impact

  • Chlorinated Phenols/Acids: Documented in groundwater contamination, with 2,4,5-trichlorophenol showing acute toxicity to aquatic life .
  • Propiconazole : Moderate toxicity (LD₅₀ ~500 mg/kg in rats); environmental concerns include endocrine disruption .
  • Thiazol-2-amine Derivatives : Variable toxicity profiles; the trichlorophenyl moiety may contribute to bioaccumulation risks .

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